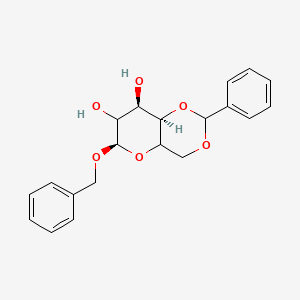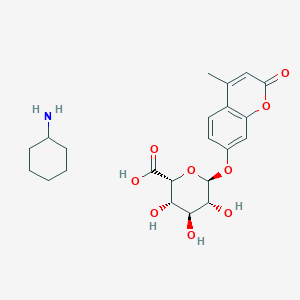
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid is a fluorogenic substrate used in biochemical assays. It is particularly significant in the study of lysosomal storage diseases, such as Hurler syndrome, where it serves as a substrate to measure the activity of enzymes like iduronate-2-sulfatase.
作用机制
Target of Action
The primary targets of 4-Methylumbelliferyl alpha-L-idopyranosiduronic acid cyclohexylammonium salt are the enzymes α-L-Iduronidase and iduronate-2-sulfatase . These enzymes play a crucial role in the degradation of glycosaminoglycans, complex carbohydrates that are critical for the structural integrity and function of tissues and organs .
Mode of Action
The compound acts as a fluorogenic substrate for its target enzymes . The mechanism of action involves the hydrolysis of the glycosidic bond between the iduronic acid and the 4-methylumbelliferyl group by the enzyme under investigation . As a result, the 4-methylumbelliferyl group is liberated .
Biochemical Pathways
The liberated 4-methylumbelliferyl group, when excited by light of a specific wavelength, fluoresces . This fluorescence can be quantified to determine the enzyme’s activity . This process is part of the broader biochemical pathway of carbohydrate metabolism, specifically the degradation of glycosaminoglycans .
Result of Action
The enzymatic action of 4-Methylumbelliferyl alpha-L-idopyranosiduronic acid cyclohexylammonium salt results in the liberation of the 4-methylumbelliferyl group . This group fluoresces when excited by light of a specific wavelength . The fluorescence can be quantified to determine the activity of the target enzymes .
生化分析
Biochemical Properties
This compound serves as a substrate for specific enzymes, particularly those involved in carbohydrate metabolism. The nature of these interactions is based on its ability to be recognized and processed by these enzymes, leading to the release of a fluorescent product that can be easily detected and quantified.
Cellular Effects
The effects of 4-Methylumbelliferyl alpha-L-idopyranosiduronic acid cyclohexylammonium salt on cells are primarily related to its role as a substrate for enzymes involved in carbohydrate metabolism. By serving as a substrate, it influences cell function by participating in metabolic reactions and potentially impacting cell signaling pathways and gene expression.
Molecular Mechanism
At the molecular level, 4-Methylumbelliferyl alpha-L-idopyranosiduronic acid cyclohexylammonium salt exerts its effects through its interactions with enzymes such as iduronate-2-sulfatase. This enzyme recognizes and processes the compound, leading to changes in gene expression and enzyme activity.
Metabolic Pathways
4-Methylumbelliferyl alpha-L-idopyranosiduronic acid cyclohexylammonium salt is involved in the metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as iduronate-2-sulfatase, which plays a role in the degradation of glycosaminoglycans.
准备方法
The synthesis of cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid involves multiple steps. The starting material, 4-methylumbelliferone, undergoes glycosylation with alpha-L-idopyranosiduronic acid. The reaction is typically carried out in the presence of a suitable catalyst and solvent under controlled temperature and pH conditions. The final product is then purified and converted into its cyclohexylammonium salt form .
化学反应分析
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid primarily undergoes hydrolysis reactions. In the presence of specific enzymes like alpha-L-iduronidase, the glycosidic bond between the iduronic acid and the 4-methylumbelliferyl group is cleaved, releasing the 4-methylumbelliferyl group, which fluoresces under specific light wavelengths . This reaction is crucial for detecting enzyme deficiencies in lysosomal storage diseases.
科学研究应用
This compound is extensively used in scientific research, particularly in the fields of biochemistry and medicine. It serves as a diagnostic tool for lysosomal storage diseases by measuring the activity of enzymes like iduronate-2-sulfatase and alpha-L-iduronidase. Additionally, it is used in the study of glycosaminoglycan degradation and the identification of enzyme deficiencies .
相似化合物的比较
Similar compounds include 4-Methylumbelliferyl alpha-L-idopyranosiduronic acid sodium salt and 4-Methylumbelliferyl alpha-L-idopyranosiduronic acid 2-sulphate disodium salt. These compounds also serve as fluorogenic substrates for enzyme assays but differ in their specific applications and the enzymes they target. For example, the sodium salt variant is used in assays for alpha-L-iduronidase and iduronate-2-sulfatase, while the 2-sulphate disodium salt is used for iduronate-2-sulfatase assays .
By understanding the unique properties and applications of cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid, researchers can better diagnose and study lysosomal storage diseases, contributing to advancements in medical science and biochemistry.
属性
CAS 编号 |
66895-33-8 |
|---|---|
分子式 |
C22H29NO9 |
分子量 |
451.5 g/mol |
IUPAC 名称 |
cyclohexanamine;3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H16O9.C6H13N/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;7-6-4-2-1-3-5-6/h2-5,11-14,16,18-20H,1H3,(H,21,22);6H,1-5,7H2 |
InChI 键 |
GTQICDDVIGZFCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.C1CCC(CC1)N |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.C1CCC(CC1)N |
同义词 |
4-Methylumbelliferyl α-L-Iduronic Acid Cyclohexylammonium Salt; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)
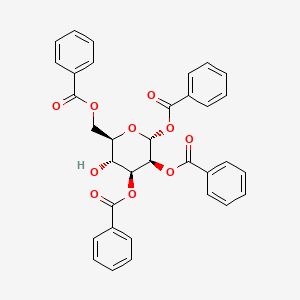
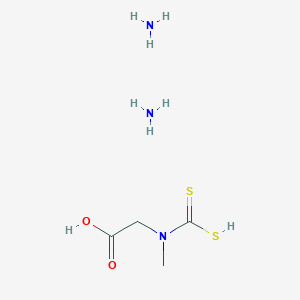
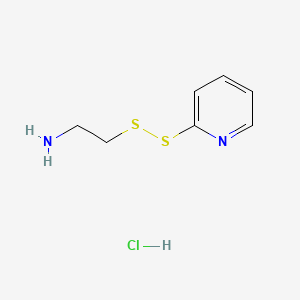


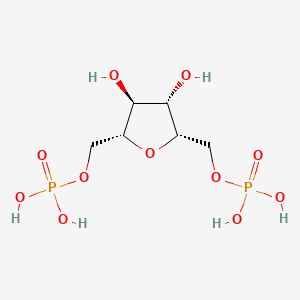
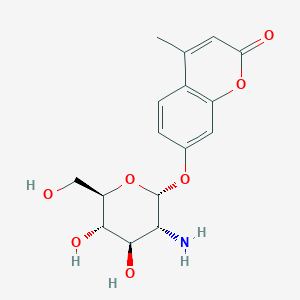
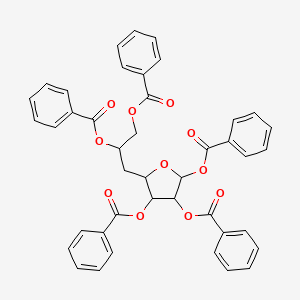
![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)


